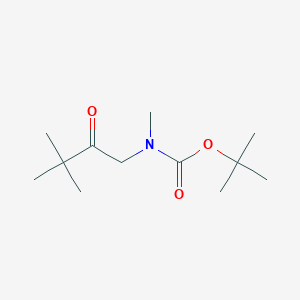
tert-butyl N-(3,3-dimethyl-2-oxobutyl)-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(3,3-dimethyl-2-oxobutyl)-N-methylcarbamate: is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a dimethyl-oxobutyl group, and a methylcarbamate group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of tert-butyl N-(3,3-dimethyl-2-oxobutyl)-N-methylcarbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 3,3-dimethyl-2-oxobutyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency.
Chemical Reactions Analysis
tert-butyl N-(3,3-dimethyl-2-oxobutyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted carbamates.
Scientific Research Applications
tert-butyl N-(3,3-dimethyl-2-oxobutyl)-N-methylcarbamate is utilized in various scientific research fields:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-(3,3-dimethyl-2-oxobutyl)-N-methylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme-substrate interactions and the modulation of biochemical pathways .
Comparison with Similar Compounds
tert-butyl N-(3,3-dimethyl-2-oxobutyl)-N-methylcarbamate can be compared with similar compounds such as:
tert-butyl N-(3,3-dimethyl-2-oxobutyl)benzamide: This compound has a similar structure but includes a benzamide group instead of a methylcarbamate group.
tert-butyl N-(3,3-dimethyl-2-oxobutyl)carbamate: This compound lacks the methyl group on the carbamate, making it slightly different in terms of reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Tert-butyl N-(3,3-dimethyl-2-oxobutyl)-N-methylcarbamate is a carbamate derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a tert-butyl group, a carbamate functional group, and a 3,3-dimethyl-2-oxobutyl moiety. Its molecular formula is C12H23N2O3, with a molecular weight of approximately 201.26 g/mol. The unique arrangement of substituents in this compound enhances its steric properties and may influence its biological interactions differently than other carbamates.
Synthesis
The synthesis of this compound typically involves several synthetic routes. Common methods include:
- Reagents : Utilizing tert-butyl isocyanate and 3,3-dimethyl-2-oxobutanol.
- Conditions : The reaction is generally carried out in organic solvents under controlled temperatures to optimize yield and purity.
Pharmacological Studies
While direct studies on this compound are scarce, it is essential to consider findings from related compounds:
| Compound | Target | IC₅₀ (μM) | Notes |
|---|---|---|---|
| Methyl-GBB | γ-butyrobetaine dioxygenase | 3 | Inhibits L-carnitine biosynthesis |
| Similar Carbamates | Various enzymes | Varies | Mechanism often involves enzyme inhibition |
These findings indicate that compounds with similar structures can exhibit significant biological activity through enzyme inhibition.
Case Studies
- Inhibition of Enzyme Activity : A study on related carbamates demonstrated their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing neurotransmission .
- Pharmacokinetic Studies : Research on similar compounds has shown variations in absorption and metabolism based on structural modifications, suggesting that the unique structure of this compound may influence its pharmacokinetic profile significantly .
Applications in Medicinal Chemistry
This compound holds promise in various fields:
- Drug Development : Its unique structure may serve as a scaffold for developing new therapeutic agents targeting specific enzymes or receptors.
- Chemical Probes : The compound could be utilized as a chemical probe in biological research to study enzyme mechanisms and cellular pathways.
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl N-(3,3-dimethyl-2-oxobutyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)9(14)8-13(7)10(15)16-12(4,5)6/h8H2,1-7H3 |
InChI Key |
PIOREWCIJSVZFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CN(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















